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Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma, allergic rhinitis,
and inflammatory bowel disease.[1][2] Due to its extensive first-pass metabolism, the systemic
bioavailability of budesonide is low, necessitating the use of sensitive and reliable analytical
methods for its quantification in plasma to support pharmacokinetic and bioequivalence
studies.[1][3] This application note describes a robust reversed-phase high-performance liquid
chromatography (RP-HPLC) method with UV detection for the determination of budesonide in
human plasma samples. The method involves a sample preparation procedure using protein
precipitation followed by solid-phase extraction (SPE) to ensure high recovery and removal of
endogenous interferences.

Principle

The method is based on the separation of budesonide from plasma components using a C18
stationary phase. Plasma samples, spiked with an internal standard (IS) such as
dexamethasone, undergo protein precipitation. The supernatant is then further purified and
concentrated using solid-phase extraction (SPE). The final extract is injected into the HPLC
system. The separation is achieved with an isocratic mobile phase, and the analyte is detected
by its UV absorbance at 244 nm.[4][5] Quantification is performed by relating the peak area
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ratio of budesonide to the internal standard against a calibration curve constructed from
standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

o Budesonide reference standard (=99% purity)

o Dexamethasone (Internal Standard, 1S) (=98% purity)[4]
» Methanol (HPLC grade)[6]

¢ Acetonitrile (HPLC grade)[4]

e Monobasic potassium phosphate (Analytical grade)[4]

o Orthophosphoric acid (Analytical grade)[4]

o Ultrapure water (18.2 MQ-cm)

e Human plasma (K2EDTA as anticoagulant)

o Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg)[7]
2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The
optimized chromatographic conditions are summarized in the table below.
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Parameter Condition
HPLC System Isocratic Pump, Autosampler, UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 pum particle size[4]

Acetonitrile : 0.025 M KH2PO4 Buffer (pH 3.2)

Mobile Phase (55:45, vIV)[4][5]
Flow Rate 1.0 mL/min[4][8]
Injection Volume 20 pL[6]

Column Temperature Ambient (25 = 2°C)[4]
Detection Wavelength 244 nm[4][5][8]
Internal Standard Dexamethasone[4]
Run Time Approx. 10 minutes

. Preparation of Solutions

Phosphate Buffer (0.025 M, pH 3.2): Dissolve 3.4 g of monobasic potassium phosphate in 1
L of ultrapure water. Adjust the pH to 3.2 using orthophosphoric acid. Filter the buffer through
a 0.45 pm membrane filter before use.[4]

Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the prepared phosphate
buffer in a 55:45 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath.[4]

Standard Stock Solutions (100 pg/mL): Accurately weigh 10 mg of budesonide and
dexamethasone (I1S) and dissolve each in separate 100 mL volumetric flasks with methanol
to obtain stock solutions of 100 pg/mL.[1] Store these solutions at 2-8°C.

Working Standard Solutions: Prepare a series of working standard solutions by serially
diluting the budesonide stock solution with the mobile phase to create calibration standards.
Similarly, prepare a working solution for the internal standard.

. Sample Preparation Protocol
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The sample preparation involves protein precipitation followed by solid-phase extraction (SPE).

[31[°]

e Spiking: Take 500 pL of plasma sample in a microcentrifuge tube. Add 25 uL of the
dexamethasone internal standard working solution.

e Protein Precipitation: Add 1 mL of chilled methanol to the plasma sample. Vortex for 1 minute
to precipitate plasma proteins.[1]

e Centrifugation: Centrifuge the mixture at 4500 rpm for 10 minutes.[3]
e Solid-Phase Extraction (SPE):

o Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1
mL of ultrapure water.[3]

o Loading: Load the supernatant from the centrifugation step onto the conditioned SPE
cartridge.

o Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 5%
methanol in water to remove polar impurities.[3]

o Elution: Elute the budesonide and internal standard from the cartridge with 1 mL of
methanol into a clean tube.[3]

o Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of
nitrogen at 40°C. Reconstitute the residue in 200 pL of the mobile phase.[3] Vortex briefly to
ensure complete dissolution.

« Injection: Transfer the reconstituted sample to an HPLC vial for analysis.
5. Calibration Curve

Prepare a calibration curve by spiking blank plasma with known concentrations of budesonide
(e.g.,0.5,1, 2,5, 10, and 20 pg/mL).[10] Process these standards using the same sample
preparation protocol as the unknown samples. Plot the peak area ratio of budesonide to the
internal standard against the nominal concentration of budesonide. Perform a linear regression
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analysis to obtain the calibration equation and correlation coefficient. The regression should be

significant with an R2 value >0.99.[4]

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines. The typical

performance characteristics are summarized below.

Validation Parameter

Specification

Typical Result

Linearity Range

R2>0.99

0.5 - 20 pg/mL[10]

Accuracy

85 - 115% of nominal

concentration

98.7% to 105.3%][11]

Precision (RSD%)

Intra-day & Inter-day < 15%

< 2.0%[5]

Limit of Detection (LOD)

S/N ratio = 3

0.05 pg/mL[10]

Limit of Quantification (LOQ)

S/N ratio = 10

0.5 pg/mL[10]

No interfering peaks at the

Specificity confirmed with

Selectivity retention times of analyte and
blank plasma
IS
Consistent, precise, and
Recovery > 85%

reproducible

Workflow Diagram
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Sample Preparation

1. Plasma Sample (500 pL)

2. Add Internal Standard

3. Protein Precipitation
(Chilled Methanol)

4. Centrifugation
(4500 rpm, 10 min)

Supernatant Collection

———————— 5b. Load Supernatant

Solid-Phase Extraction (SPE)

5a. Condition Cartridge
(Methanol, Water)

5c. Wash Cartridge
(5% Methanol)

5d. Elute Analyte
((EGEY)

Analysis

6. Evaporate to Dryness

7. Reconstitute in
Mobile Phase (200 pL)

8. Inject into HPLC System

9. Data Acquisition & Analysis

Click to download full resolution via product page

Caption: Experimental workflow for budesonide quantification in plasma.
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Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantification of
budesonide in human plasma. The sample preparation procedure, combining protein
precipitation and solid-phase extraction, effectively removes matrix interferences, ensuring
reliable results. This method is suitable for routine analysis in clinical and research settings for
pharmacokinetic studies of budesonide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1240389#hplc-method-for-quantifying-budesonide-in-
plasma-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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